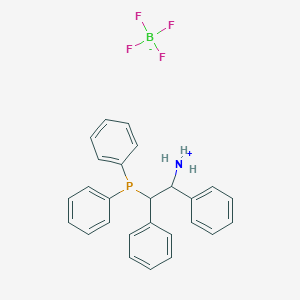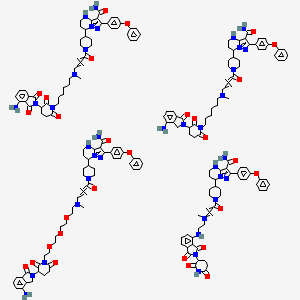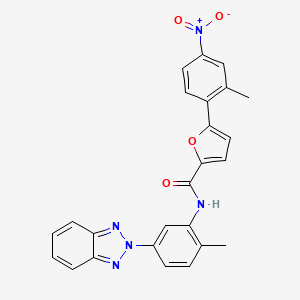
(2-Diphenylphosphanyl-1,2-diphenylethyl)azanium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE typically involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with diphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often as a ligand in catalytic systems.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the integrity of the phosphine group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
(1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral ligand in asymmetric catalysis, it is used to induce enantioselectivity in various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is essential.
Mechanism of Action
The mechanism by which (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic systems, creating a chiral environment that favors the formation of one enantiomer over the other. This enantioselectivity is achieved through steric and electronic interactions between the ligand, the metal center, and the substrate.
Comparison with Similar Compounds
Similar Compounds
- (S)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
- ®-SEGPHOS (®-5,5’-bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole)
Uniqueness
Compared to similar compounds, (1R,2R)-2-(DIPHENYLPHOSPHINO)-1,2-DIPHENYLETHYLAMINIUM TETRAFLUOROBORATE offers unique advantages in terms of its ability to induce high enantioselectivity in a wide range of reactions. Its rigid structure and specific electronic properties make it particularly effective in asymmetric catalysis, distinguishing it from other chiral phosphine ligands.
Properties
Molecular Formula |
C26H25BF4NP |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(2-diphenylphosphanyl-1,2-diphenylethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C26H24NP.BF4/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,25-26H,27H2;/q;-1/p+1 |
InChI Key |
VCXXYLCJWHJFSW-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)


![4,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13387257.png)
![N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine](/img/structure/B13387265.png)
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid](/img/structure/B13387314.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
![bis[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] oct-4-enedioate;dichloride](/img/structure/B13387322.png)
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
